Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor. [] Preclinical studies demonstrated its efficacy in inhibiting tumor growth in a Met-dependent gastric carcinoma model after oral administration. [] BMS-777607 exhibits favorable pharmacokinetic properties and a promising preclinical safety profile, leading to its advancement into Phase I clinical trials. []
Compound Description: Compound 5 is a reversible inhibitor of endothelial lipase (EL) identified through screening of non-selective lipase inhibitors. [] It exhibits potent inhibitory activity against EL with an IC50 of 61 nM. [] Although selective against lipoprotein lipase (LPL), it shows non-selectivity versus hepatic lipase (HL). []
Compound Description: Identified through deck mining, Compound 6a also acts as a reversible EL inhibitor. [] It exhibits an IC50 of 41 nM against EL. [] Similar to Compound 5, it displays selectivity for EL over LPL but not HL. [] Optimization efforts based on Compound 6a aimed to enhance EL inhibition while using HDL as a substrate. []
Compound Description: Compound 7c emerged as a result of optimizing Compound 6a for improved EL inhibition using HDL as the substrate. [] While maintaining a comparable IC50 to Compound 6a, Compound 7c displayed enhanced pharmacokinetic properties. [] Despite achieving targeted plasma exposures based on enzyme activity and protein binding, Compound 7c failed to elevate HDL-cholesterol levels in vivo. []
Compound Description: BMS-A is a drug candidate that demonstrated dose- and time-dependent toxicity in the adrenal cortex of rats following oral administration. [] Further investigations revealed that BMS-A undergoes CYP11A1-mediated bioactivation, leading to the generation of reactive species and subsequent covalent binding to adrenal proteins, ultimately contributing to its toxicity. []
Compound Description: [18F]Lu AF10628 is a novel radioligand developed for studying the neurokinin 3 receptor (NK3R). [] It displays high affinity for NK3R and has been employed in autoradiography and positron emission tomography (PET) imaging studies to investigate NK3R distribution in the brains of various species. []
Compound Description: This compound is a 2-pyridone derivative whose crystal structure was studied to understand how weak interactions like C-H...F and C-H...π contribute to the stability of supramolecular assemblies. [] The study revealed that substituting a fluorine atom with a methyl group within the molecule leads to a shift from C-H...F to C-H...π interactions, underscoring the importance of even subtle structural changes in influencing molecular packing. []
Compound Description: This compound, a close analogue of the previous entry, was also analyzed for its crystal structure. [] The study demonstrated that replacing the fluorine atom in the 6-(4-fluorophenyl) group with a methyl group altered the intermolecular interactions, emphasizing the sensitivity of crystal packing to even slight structural modifications. []
Compound Description: Compound 4 served as a key intermediate in the synthesis of a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives designed as potential anti-inflammatory agents. [] These derivatives were synthesized by introducing various substituents at the 2-position of the nicotinamide ring. []
Compound Description: This series of compounds was synthesized based on the structure of Compound 4. They were designed as potential anti-inflammatory agents, and their pharmacological evaluation showed promising results. []
Compound Description: Compound 11 belongs to the series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives explored for their anti-inflammatory potential. [] It incorporates a methyl group at the 1-position of the 2-pyridone ring. []
Compound Description: This compound, provided as a tosylate salt, is a 5-pyrazolyl-2-pyridone derivative investigated for its therapeutic potential in treating chronic obstructive pulmonary disease (COPD). [] Studies have demonstrated its ability to inhibit neutrophilic elastase activity, a key target for COPD therapy. [] The compound has shown promising results in preclinical models and is under investigation for its efficacy and safety profile in humans. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.